molecular formula C13H11BrN4O3S2 B4618754 4-bromo-1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide

4-bromo-1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide

Cat. No.: B4618754
M. Wt: 415.3 g/mol
InChI Key: GCLCSYGFSOZDHC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial synthesis would scale up these reactions, often with optimizations for cost, yield, and safety. The use of catalysts, controlled temperature, and pressure conditions may be necessary to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound may undergo oxidation reactions, particularly at the sulfonyl group.

  • Reduction: : While certain parts of the molecule may be resistant, specific reduction conditions could modify other functional groups.

  • Substitution: : Halogenated compounds like this are prone to nucleophilic substitution reactions, where the bromine can be replaced under the right conditions.

Common Reagents and Conditions

  • Oxidation: : Typical oxidizing agents might include permanganates or peroxides.

  • Reduction: : Agents such as hydrides or catalytic hydrogenation can be used.

  • Substitution: : Nucleophiles like amines or thiols could be involved in substitution reactions.

Major Products

The resulting products from these reactions will vary depending on the specific conditions and reagents used but might include a variety of modified pyrazole and benzothiazole derivatives.

Scientific Research Applications

Chemistry

The unique structure of this compound makes it an interesting subject for studying reaction mechanisms and developing new synthetic methodologies.

Biology

Its bioactive functional groups suggest potential roles in modulating biological pathways, possibly leading to applications in biochemistry and pharmacology.

Medicine

There may be therapeutic potential, particularly if the compound exhibits biological activity against certain targets, such as enzymes or receptors.

Industry

Industrial applications could include the development of new materials or as intermediates in the production of complex organic molecules.

Mechanism of Action

The specific mechanism by which 4-bromo-1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide exerts its effects would depend on its interactions at the molecular level. It could involve binding to particular proteins or enzymes, altering their activity through mechanisms such as inhibition or activation.

Comparison with Similar Compounds

Compared to structurally related compounds, 4-bromo-1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide may possess unique features due to its combination of functional groups, which can influence its reactivity and biological activity. Similar compounds might include other pyrazole derivatives or benzothiazole-based molecules, each with their distinct properties and applications.

Conclusion

This compound is a compound with intriguing potential across various fields of science and industry, thanks to its rich chemistry and functional versatility. Further research into its properties and applications could unlock new avenues for scientific discovery and innovation.

Properties

IUPAC Name

4-bromo-1-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN4O3S2/c1-18-6-8(14)11(17-18)12(19)16-13-15-9-4-3-7(23(2,20)21)5-10(9)22-13/h3-6H,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLCSYGFSOZDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-bromo-1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide
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4-bromo-1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide
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4-bromo-1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide
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4-bromo-1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide
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4-bromo-1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide
Reactant of Route 6
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4-bromo-1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide

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